molecular formula C3H4N4 B14485466 3-Methyl-1,2,4,5-tetrazine CAS No. 67131-36-6

3-Methyl-1,2,4,5-tetrazine

Cat. No.: B14485466
CAS No.: 67131-36-6
M. Wt: 96.09 g/mol
InChI Key: WOOLHAYYIPLSKD-UHFFFAOYSA-N
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Description

3-Methyl-1,2,4,5-tetrazine is a nitrogen-rich heterocyclic compound that serves as a versatile building block in advanced chemical research. As a member of the 1,2,4,5-tetrazine family, it is characterized by a six-membered aromatic ring containing four nitrogen atoms, which confers unique electronic properties and high reactivity . A primary application of this compound is in the field of bioorthogonal chemistry, where 1,2,4,5-tetrazines are renowned for their role as dienes in inverse electron demand Diels-Alder (IEDDA) cycloaddition reactions . This specific reaction is a cornerstone technique for selective biomolecule labeling, live-cell imaging, and cancer cell detection, as it proceeds rapidly and selectively with strained dienophiles like trans-cyclooctene (TCO) without interfering with native biological processes . The methyl substituent on the tetrazine core helps define its specific reactivity and stability profile, allowing researchers to fine-tune reaction kinetics for their specific experimental needs . Beyond biological applications, 1,2,4,5-tetrazines are of significant interest in materials science. Their high nitrogen content makes them candidates for development as High Energy Density Materials (HEDMs) . Furthermore, their distinct electronic properties, including low-energy n→π* transitions, make them suitable for exploration in optoelectronics, such as in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) . This product is intended for research purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

67131-36-6

Molecular Formula

C3H4N4

Molecular Weight

96.09 g/mol

IUPAC Name

3-methyl-1,2,4,5-tetrazine

InChI

InChI=1S/C3H4N4/c1-3-6-4-2-5-7-3/h2H,1H3

InChI Key

WOOLHAYYIPLSKD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=CN=N1

Origin of Product

United States

Advanced Reactivity Mechanisms and Kinetic Investigations of 3 Methyl 1,2,4,5 Tetrazine

Nucleophilic Reactivity and Addition Mechanisms of Tetrazines

Beyond cycloaddition reactions, tetrazines exhibit a range of nucleophilic reactivity, including addition to the carbon and nitrogen atoms of the heterocyclic ring.

Computational Delineation of Azaphilic versus Nucleophilic Addition Pathways

Computational studies have been instrumental in elucidating the competition between azaphilic (attack at a nitrogen atom) and nucleophilic (attack at a carbon atom) addition pathways. For the reaction of disubstituted 1,2,4,5-tetrazines with organometallic reagents like methyllithium (B1224462), density functional theory (DFT) calculations have shown that the azaphilic addition is kinetically favored, while the nucleophilic addition is often the thermodynamically preferred pathway. Current time information in Bangalore, IN.nih.gov This suggests that the observed product can be controlled by the reaction conditions, with kinetic control favoring the azaphilic adduct.

Similarly, in the reaction of 3-monosubstituted s-tetrazines with silyl-enol ethers, theoretical calculations have been used to rationalize the preference for azaphilic addition over the more common IEDDA reaction. dicp.ac.cnub.edursc.orgchemrxiv.org The activation barriers for both pathways can be determined, providing a basis for understanding the substrate dependency of this unusual reactivity. dicp.ac.cnchemrxiv.org

ReactantsAddition PathwayKinetic/Thermodynamic PreferenceReference
Disubstituted 1,2,4,5-tetrazines + MethyllithiumAzaphilic AdditionKinetically Favored Current time information in Bangalore, IN.nih.gov
Disubstituted 1,2,4,5-tetrazines + MethyllithiumNucleophilic AdditionThermodynamically Favored Current time information in Bangalore, IN.nih.gov
3-Bromo-s-tetrazine + Silyl-enol ethersAzaphilic AdditionPreferred with bulky substituents on the enol ether ub.edursc.org

Role of Coordination in Organometallic Addition Reactions with Tetrazines

The coordination of the tetrazine ring to a metal center plays a crucial role in directing the outcome of organometallic addition reactions. In the case of reactions with methyllithium, the coordination of the tetrazine to the lithium ion is a key factor in the process. Current time information in Bangalore, IN.nih.gov This coordination can influence the relative energies of the azaphilic and nucleophilic addition transition states.

Furthermore, the coordination of a tetrazine ligand to a ruthenium(II) center has been shown to activate the ring towards nucleophilic attack by chalcogenocyanate anions. nih.gov Reactions of free tetrazines with these anions did not proceed, highlighting the essential role of the metal in promoting the reaction. nih.gov The metal coordination alters the electronic properties of the tetrazine ring, making it more susceptible to nucleophilic attack.

Proton Transfer Pathways in Complex Tetrazine Reaction Cascades

In complex multi-step reactions involving tetrazines, proton transfer steps can be critical in determining the final product distribution. An experimental and computational investigation of the triple aryne-tetrazine reaction cascade revealed that proton transfer pathways can be distinguished. mdpi.comresearchgate.netiau.irresearchgate.net The study found that an intermolecular water-assisted proton transfer is energetically more favorable than a direct intramolecular proton transfer. mdpi.comresearchgate.net This finding is crucial for understanding the mechanism of this complex transformation and for potentially controlling the reaction outcome by modifying the reaction medium.

ReactionProton Transfer PathwayEnergetic PreferenceReference
Triple Aryne-Tetrazine CascadeIntermolecular (water-assisted)Favored mdpi.comresearchgate.net
Triple Aryne-Tetrazine CascadeIntramolecularDisfavored mdpi.comresearchgate.net

Hydrazinolysis Reaction Mechanisms (e.g., SN(ANRORC) and SN(AE))

The reaction of tetrazines with hydrazine (B178648), known as hydrazinolysis, can proceed through different mechanistic pathways. One notable mechanism is the SN(ANRORC) mechanism, which stands for A ddition of the N ucleophile, R ing O pening, and R ing C losure. nih.gov This pathway is distinct from the more common SN(AE) (Addition-Elimination) mechanism.

The occurrence of the SN(ANRORC) mechanism in the hydrazinolysis of 1,2,4,5-tetrazines has been investigated using N-labeled hydrazine. By tracing the path of the labeled nitrogen atoms, it was possible to distinguish between the SN(ANRORC) and SN(AE) pathways. In the SN(ANRORC) mechanism, the labeled nitrogen from hydrazine becomes incorporated into the newly formed tetrazine ring.

Other Significant Reaction Pathways and Transformations

In addition to the aforementioned reactions, 3-methyl-1,2,4,5-tetrazine and its analogs undergo various other significant transformations. These include:

[4+2] Cycloaddition with Enamines: In the presence of hexafluoroisopropanol (HFIP), 1,2,4,5-tetrazines can undergo an unprecedented formal [4+2] cycloaddition with enamines across the N1 and N4 positions, leading to the formation of 1,2,4-triazine (B1199460) derivatives. dicp.ac.cn This reactivity is promoted by the hydrogen-bonding capabilities of the solvent.

Synthesis of Energetic Materials: The high nitrogen content and positive enthalpy of formation of the tetrazine ring make it a valuable scaffold for the synthesis of high energy density materials (HEDMs). researchgate.netrsc.orgmdpi.comiau.ir Various functional groups can be introduced onto the tetrazine core to tune its energetic properties.

Nucleophilic Aromatic Substitution (SNAr): Halogenated tetrazines, such as 3-bromo-1,2,4,5-tetrazines, are versatile precursors for late-stage functionalization via nucleophilic aromatic substitution reactions. researchgate.netub.eduresearchgate.net This allows for the introduction of a wide range of substituents, including those with biological or material science applications. ub.eduresearchgate.net

Reductive Ring Contraction to Pyrrole (B145914) Derivatives

A powerful synthetic strategy involving 1,2,4,5-tetrazines is their conversion into highly functionalized pyrrole derivatives. This transformation proceeds via a well-established two-step sequence: an initial inverse-electron-demand Diels-Alder (IEDDA) reaction followed by a reductive ring contraction of the resulting 1,2-diazine intermediate. nih.gov

The general mechanism commences with the [4+2] cycloaddition of the tetrazine, acting as the azadiene, with an electron-rich dienophile such as an enol ether or enamine. This reaction leads to the formation of a bicyclic adduct which rapidly undergoes retro-Diels-Alder elimination of a molecule of dinitrogen (N₂) to afford a substituted 1,2-diazine (pyridazine). The subsequent and crucial step is the reductive ring contraction of this diazine. Treatment with a reducing agent, classically zinc dust in the presence of an acid like acetic acid (HOAc) or trifluoroacetic acid (TFA), facilitates this transformation. nih.govorgsyn.org The proposed mechanism for the reduction involves initial reduction to a 1,4-dihydrodiazine, followed by reductive cleavage of the weak N-N bond, and subsequent cyclization with elimination to form the aromatic pyrrole ring. nih.gov

While this methodology is considered a general and robust route for pyrrole synthesis, extensive research has prominently featured dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate as the tetrazine component. nih.govorgsyn.orgorgsyn.org The electron-withdrawing ester groups enhance the reactivity of the tetrazine in the initial IEDDA step. For instance, the reaction of dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate with various olefins, followed by reduction of the isolated diazine intermediates with zinc in acetic acid, provides a range of substituted dimethyl pyrrole-2,5-dicarboxylates in good yields. orgsyn.org

Table 1: Representative Reductive Ring Contraction of 1,2-Diazines to Pyrroles This table illustrates the general reaction using the highly studied dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate as a proxy for tetrazine reactivity in this transformation.

1,2-Diazine PrecursorReductive ConditionsPyrrole ProductYield (%)Reference
Dimethyl 4-phenyl-1,2-diazine-3,6-dicarboxylateZn/HOAc, 25°C, 2 hrDimethyl 3-phenylpyrrole-2,5-dicarboxylate87 orgsyn.org
Dimethyl 4,5-dimethyl-1,2-diazine-3,6-dicarboxylateZn/HOAc, 25°C, 3 hrDimethyl 3,4-dimethylpyrrole-2,5-dicarboxylate82 orgsyn.org
Dimethyl 4-(4-methoxyphenyl)-1,2-diazine-3,6-dicarboxylateZn/TFA, 25°C, 7 hrDimethyl 3-(4-methoxyphenyl)pyrrole-2,5-dicarboxylate64 nih.gov

This synthetic sequence highlights a key reactivity pattern of the 1,2,4,5-tetrazine (B1199680) scaffold, enabling the construction of five-membered heterocyclic rings from six-membered ones.

Multicomponent Reaction Systems and Cascade Chemistry Involving Tetrazines

The unique reactivity of the 1,2,4,5-tetrazine ring allows it to participate in elegant multicomponent reaction (MCR) systems and complex reaction cascades. A prominent example is the triple aryne–tetrazine (TAT) reaction, which combines several distinct reactivity modes in a single process to rapidly assemble polyaromatic heterocycles. nih.govrsc.org This reaction involves the combination of a tetrazine with three equivalents of an aryne, such as benzyne (B1209423).

The cascade is initiated by an IEDDA reaction between the tetrazine and the first equivalent of benzyne, which, after N₂ extrusion, forms a phthalazine (B143731) intermediate. This intermediate does not undergo a second Diels-Alder reaction. Instead, it engages in a nucleophilic addition with a second equivalent of benzyne. This is followed by a series of steps including proton transfer and reaction with a third equivalent of benzyne, ultimately leading to complex polycyclic structures like dibenzo[de,g]cinnolines. nih.govrsc.org

To probe the mechanism and simplify the analysis of reaction intermediates, researchers have employed substituted tetrazines. The use of 3-methyl-6-phenyl-1,2,4,5-tetrazine (B6167803) was instrumental in these studies. nih.govrsc.org The phenyl group was intended to block potential side reactions, while the methyl group allowed for the formation of a single methylidene intermediate during the cascade. The reaction of this tetrazine with benzyne was shown to proceed through the complex cascade to afford the corresponding dibenzo[de,g]cinnoline product. nih.govrsc.org Similarly, reactions starting with 3,6-dimethyl-1,2,4,5-tetrazine have been reported to yield complex heterocyclic products through this cascade. researchgate.net These studies underscore how multiple aryne units can react sequentially with the tetrazine core, showcasing diverse reactivity modes including cycloaddition, nucleophilic addition, and rearrangement within a single pot. nih.govrsc.org

Oxidation and Reduction Chemistry of Tetrazine Scaffolds

The redox chemistry of the 1,2,4,5-tetrazine scaffold is fundamental to both its synthesis and its reactivity. The aromatic tetrazine ring represents the oxidized form of the heterocycle, and its preparation almost invariably involves an oxidation step from a dihydro-1,2,4,5-tetrazine precursor. mdpi.com

Oxidation: The synthesis of this compound derivatives often concludes with the aromatization of a 1,4-dihydro- or 1,2-dihydro-1,2,4,5-tetrazine intermediate. A variety of oxidizing agents can effect this transformation. Common laboratory reagents include sodium nitrite (B80452) in acidic media (e.g., HCl or acetic acid), which is frequently used for its efficiency. mdpi.comacs.org For example, the synthesis of 3-methyl-6-(methylthio)-1,2,4,5-tetrazine involves the oxidation of its dihydro precursor with sodium nitrite in trifluoroacetic acid. mdpi.com Other oxidizing agents reported for this transformation include m-chloroperoxybenzoic acid (m-CPBA), benzoyl peroxide, and benzoquinone. mdpi.com The oxidation of the tetrazine ring itself, for instance with potassium permanganate (B83412) (KMnO₄) or hydrogen peroxide (H₂O₂), can lead to the formation of corresponding oxo-tetrazine derivatives.

Reduction: The electron-deficient tetrazine ring is susceptible to reduction. Catalytic hydrogenation, typically using hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst, is a common method to reduce the tetrazine ring, yielding the corresponding hydrazine derivatives. This process is integral to certain synthetic sequences, such as the synthesis of dialkyl-tetrazines from alkynyl-tetrazines. In one approach, a 3-bromo-6-methyl-1,2,4,5-tetrazine is first converted to an alkynyl-tetrazine via Sonogashira coupling; this product is then subjected to hydrogenation to reduce the alkyne and the tetrazine ring, followed by re-oxidation to yield the final 3-alkyl-6-methyl-1,2,4,5-tetrazine. chemrxiv.org The reduction of the tetrazine can also lead to stable radical anions or the 1,4-dihydro form, which is a key intermediate in the reductive ring contraction to pyrroles. nih.gov

Table 2: Selected Redox Reactions of the 1,2,4,5-Tetrazine System

SubstrateReagent(s)Reaction TypeProduct TypeReference
Dihydro-1,2,4,5-tetrazine derivativesNaNO₂ / AcidOxidationAromatic 1,2,4,5-tetrazine mdpi.comacs.org
3-Bromo-6-methyl-1,2,4,5-tetrazine derivativeH₂ / CatalystReductionDihydrotetrazine/Hydrazine derivative chemrxiv.org
3-Methyl-6-phenyl-1,2,4,5-tetrazineH₂ / Pd/CReductionHydrazine derivative
3-Methyl-6-phenyl-1,2,4,5-tetrazineKMnO₄ or H₂O₂OxidationOxo-tetrazine derivative

Rearrangement Processes in Tetrazine Systems

Beyond simple substitutions and cycloadditions, 1,2,4,5-tetrazine systems can undergo fascinating rearrangement processes. These can involve shifts in reaction regioselectivity or complete skeletal reorganization of the heterocyclic core.

One of the most significant discoveries is the solvent-dependent alteration of cycloaddition regiochemistry. While 1,2,4,5-tetrazines typically undergo [4+2] cycloaddition across the C3 and C6 positions, an unprecedented formal [4+2] cycloaddition across the N1 and N4 nitrogen atoms has been achieved. nih.gov This remarkable shift in reactivity is promoted by the use of hexafluoroisopropanol (HFIP) as a solvent. The strong hydrogen-bonding capability of HFIP is believed to activate the tetrazine towards a stepwise mechanism that results in products consistent with a formal N1/N4 cycloaddition, followed by a retro-[4+2] loss of a nitrile to yield a 1,2,4-triazine. For example, the reaction of 4-methyl-1-thiomethyl-1,2,4,5-tetrazine with an enamine in HFIP exclusively provided the 1,2,4-triazine product, demonstrating a complete switch from the conventional reaction pathway observed in other solvents. nih.gov

Skeletal rearrangements are also observed, particularly with dihydrotetrazine intermediates. For instance, 1,4-dihydro-s-tetrazines have been shown to undergo thermal rearrangement at high temperatures (~200 °C) to yield quinazolines and 1,2,4-triazoles as major products. Furthermore, there is evidence that rearrangements can occur during the synthesis of disubstituted dihydrotetrazines. researchgate.net The complex triple aryne-tetrazine cascade also involves significant rearrangement steps following the initial cycloaddition and nucleophilic additions. rsc.org These processes highlight the dynamic nature of the tetrazine scaffold and its intermediates, providing pathways to a diverse array of heterocyclic systems.

Sophisticated Spectroscopic and Structural Elucidation of 3 Methyl 1,2,4,5 Tetrazine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Determination

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of 3-methyl-1,2,4,5-tetrazine systems. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their connectivity within the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for confirming the presence and connectivity of substituents on the tetrazine ring.

In the ¹H NMR spectrum of this compound, the methyl protons typically appear as a singlet. For instance, in 3-methyl-6-phenyl-1,2,4,5-tetrazine (B6167803), the methyl protons (CH₃) resonate at approximately 3.01 ppm. rsc.org The aromatic protons of the phenyl group show multiplets in the range of 7.46-7.56 ppm and 8.45-8.51 ppm. rsc.org For asymmetrically substituted tetrazines, the complexity of the spectra increases, providing valuable structural information. nih.gov

The ¹³C NMR spectrum provides information on the carbon framework. For this compound, signals for the methyl carbon and the two distinct tetrazine ring carbons are observed. For example, in 3-methyl-6-phenyl-1,2,4,5-tetrazine, the methyl carbon appears around 21.1 ppm, while the tetrazine ring carbons are found at approximately 163.9 ppm and 167.1 ppm. rsc.org The phenyl carbons also show characteristic signals. rsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for Substituted 1,2,4,5-Tetrazines

Compound Solvent ¹H NMR (ppm) ¹³C NMR (ppm) Reference
3-methyl-6-phenyl-1,2,4,5-tetrazine CDCl₃ 3.01 (s, 3H, CH₃), 7.46-7.56 (m, 3H, Ar-H), 8.45-8.51 (m, 2H, Ar-H) 21.1 (CH₃), 127.8, 129.1, 131.8, 132.4 (Ar-C), 163.9, 167.1 (Tetrazine-C) rsc.org
3-bromo-6-methyl-1,2,4,5-tetrazine CDCl₃ 3.05 (s, 3H, CH₃) 20.6 (CH₃), 161.2, 168.1 (Tetrazine-C) researchgate.net
3-((3r,5r,7r)-adamantan-1-yl)-6-methyl-1,2,4,5-tetrazine CDCl₃ 2.90 (s, 3H, CH₃), 1.71-2.10 (m, 15H, Adamantyl-H) 21.0 (CH₃), 28.2, 36.3, 39.2, 40.5 (Adamantyl-C), 166.6, 174.3 (Tetrazine-C) rsc.org

To unambiguously assign the proton and carbon signals, especially in more complex substituted tetrazines, advanced 2D NMR techniques are employed.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms. This is crucial for assigning the signals of the methyl group and any protons on substituted rings to their corresponding carbons.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals long-range couplings between protons and carbons (typically over 2-3 bonds). This technique is invaluable for establishing the connectivity between different parts of the molecule, for instance, connecting a substituent to the tetrazine ring. mdpi.comcolab.ws

Insensitive Nuclei Enhanced by Polarization Transfer (INEPT) is a technique used to enhance the signal intensity of insensitive nuclei like ¹³C and ¹⁵N, and can be used in conjunction with other experiments to provide clearer spectra. researchgate.net

These 2D NMR methods are essential for the complete and accurate structural elucidation of novel this compound derivatives. mdpi.comcolab.ws

Nitrogen NMR provides direct information about the electronic environment of the nitrogen atoms within the tetrazine ring. Due to the quadrupolar nature of ¹⁴N, its signals are often broad. colab.ws High-precision ¹⁴N NMR measurements have been used to study solvent effects and hydrogen bonding in 1,2,4,5-tetrazine (B1199680). uw.edu.pl

¹⁵N NMR, often performed using techniques like INEPT to enhance sensitivity, offers sharper signals and more precise chemical shift information. researchgate.net ¹⁵N-labeling studies are particularly powerful for probing reaction mechanisms. For example, by using doubly ¹⁵N-labeled amidines in reactions with tetrazines, researchers can distinguish between different mechanistic pathways, such as a concerted Diels-Alder reaction versus a stepwise addition-elimination-cyclization mechanism. nih.govacs.org The incorporation pattern of the ¹⁵N labels in the product provides definitive evidence for the operative reaction pathway. nih.govacs.org

High-Resolution Mass Spectrometry (HRMS) for Precise Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of this compound and its derivatives. HRMS provides a highly accurate mass measurement, allowing for the determination of the molecular formula. rsc.orgharvard.edubeilstein-journals.orgnih.gov

The fragmentation pattern observed in the mass spectrum gives valuable structural information. A common fragmentation pathway for 1,2,4,5-tetrazines involves the loss of a nitrogen molecule (N₂), followed by the cleavage into two nitrile fragments. thieme-connect.de For example, in the mass spectrum of 3,6-diaryl-1,2,4,5-tetrazines, the fragmentation often leads to the formation of the corresponding nitrile molecules. thieme-connect.de Analysis of these fragmentation patterns can help to identify the substituents on the tetrazine ring. nih.govlifesciencesite.com

Table 2: HRMS Data for Representative 1,2,4,5-Tetrazine Derivatives

Compound Ion Calculated m/z Found m/z Reference
5-(6-Methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine [C₈H₁₆N₅]⁺ 182.1400 182.1405 nih.gov
3-methyl-6-phenyl-1,2,4,5-tetrazine [C₉H₉N₄]⁺ 173.0822 173.0819 rsc.org
3-bromo-6-methyl-1,2,4,5-tetrazine [C₃H₄BrN₄]⁺ 174.9614 174.9608 researchgate.net

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Structure and Photophysical Properties

UV-Vis spectroscopy probes the electronic transitions within a molecule and is responsible for the characteristic color of 1,2,4,5-tetrazines.

1,2,4,5-tetrazines typically exhibit two main absorption bands in their UV-Vis spectra. thieme-connect.demdpi.com

A weak absorption band in the visible region, typically between 520 and 570 nm, is attributed to a symmetry-forbidden n→π* transition. thieme-connect.demdpi.com This transition involves the excitation of a non-bonding electron (from a nitrogen lone pair) to an antibonding π* orbital. It is this transition that gives tetrazines their characteristic intense red or violet color. mdpi.com

A much stronger absorption band in the ultraviolet region, usually between 250 and 300 nm, is assigned to a π→π* transition. thieme-connect.demdpi.com This involves the excitation of an electron from a bonding π orbital to an antibonding π* orbital.

The position and intensity of these absorption bands can be influenced by the substituents on the tetrazine ring. nih.gov For instance, the UV-Vis spectrum of 3,6-diphenyl-1,2,4,5-tetrazine (B188303) shows a weak n→π* transition and a strong π→π* transition. nih.gov The molar extinction coefficient (ε) for the n→π* transition is significantly lower than that for the π→π* transition. nih.gov These photophysical properties are crucial for applications in areas like bioorthogonal chemistry, where the disappearance of the visible absorption upon reaction is used to monitor reaction progress. nih.govacs.org

Principles of Fluorescence Quenching and "Turn-On" Mechanisms in Tetrazine-Based Fluorogenic Probes

The utility of 1,2,4,5-tetrazine derivatives, including this compound, as fluorogenic probes hinges on their ability to quench the fluorescence of a tethered fluorophore. This quenching is reversed upon a specific chemical reaction, leading to a "turn-on" of the fluorescence signal. This mechanism is central to their application in bioimaging and sensing. researchgate.net The primary mechanisms governing this process are Förster Resonance Energy Transfer (FRET), photoinduced electron transfer (PeT), and Dexter-type electron exchange. mdpi.comacs.org

A generalized fluorescence quenching mechanism known as "energy transfer to a dark state" (ETDS) has been proposed to explain the behavior of many tetrazine-based probes. dntb.gov.uarsc.org In this model, the tetrazine moiety possesses a low-lying "dark" or non-emissive excited state. When the attached fluorophore is excited, its energy is efficiently transferred to this dark state on the tetrazine, preventing the fluorophore from emitting a photon and thus quenching the fluorescence. dntb.gov.uarsc.org The efficiency of this energy transfer is critically dependent on the distance and the excited-state energy gap between the fluorophore and the tetrazine quencher. researchgate.netrsc.org Shorter distances and larger energy gaps enhance the rate of energy transfer, leading to more effective quenching and higher "turn-on" ratios. researchgate.netrsc.org

The "turn-on" of fluorescence is triggered by a bioorthogonal reaction, most commonly an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a dienophile, such as a strained alkene or alkyne (e.g., trans-cyclooctene). mdpi.com This reaction chemically modifies the tetrazine ring, destroying its specific electronic properties that create the dark state. researchgate.net Once the quenching pathway is eliminated, the fluorophore can once again emit light upon excitation, resulting in a significant increase in the fluorescence signal. researchgate.netmdpi.com

For red and near-infrared (NIR) fluorophores, where FRET-based quenching becomes less efficient due to a lack of spectral overlap with tetrazine's absorbance, other non-FRET mechanisms like PeT and Dexter energy transfer become more important. researchgate.net These mechanisms require very short distances between the fluorophore and the tetrazine, often achieved through sophisticated molecular designs that enforce a "face-to-face" stacking arrangement. researchgate.netacs.org For instance, placing the tetrazine substituent at the ortho position of a phenyl ring attached to a fluorophore core can lead to highly efficient quenching and significant fluorescence turn-on, with increases of up to 95-fold reported. mdpi.comacs.org

Recent research has also explored using the inherent photoreactivity of tetrazine as a "phototrigger" to turn on fluorescence. rsc.org Upon irradiation with light, certain tetrazine derivatives can undergo photolysis, breaking down into nitrogen gas and two nitrile compounds. rsc.org This decomposition effectively removes the quencher and restores the fluorescence of the attached dye, offering a method for photoactivation. rsc.org

The following table summarizes the key photophysical properties of some tetrazine-caged fluorophores and their corresponding "turn-on" products.

Compoundλabs (nm)λem (nm)Quantum Yield (Φ) of Caged FormFluorescence Increase
Tz-BODIPY490509< 0.01178-fold
Tz-Coumarin347416< 0.00186-fold
Tz-Si-Rhodamine----

Data sourced from studies on tetrazine as a phototrigger. rsc.org

X-ray Diffraction (XRD) for Single-Crystal and Powder Structural Analysis of Tetrazine Compounds

X-ray diffraction (XRD) is an indispensable technique for the unambiguous determination of the three-dimensional structure of tetrazine compounds in the solid state. Both single-crystal and powder XRD methods provide detailed information about molecular geometry, bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of these materials.

Single-crystal XRD analysis of various 1,2,4,5-tetrazine derivatives has revealed key structural features. For instance, the analysis of 3,6-disubstituted 1,2,4,5-tetrazines confirms the planarity of the central tetrazine ring and provides precise measurements of the N-N and C-N bond lengths within the heterocycle. rsc.orgiucr.orgnih.gov The crystal structure of 3-(p-chlorophenyl)-6-methyl-1,6-dihydro-1,2,4,5-tetrazine, for example, showed that the central six-membered ring adopts an unsymmetrical boat conformation. researchgate.net The packing of these molecules in the crystal lattice is often governed by a network of intermolecular interactions, including hydrogen bonds, π-π stacking, and anion-π interactions, which significantly influence their physical properties. nih.govresearchgate.net

In a study of 1,2,4,5-tetra(3-methylphenyl)hexahydro-1,2,4,5-tetrazine, single-crystal XRD revealed a monoclinic crystal system with the space group P21/n. jst.go.jp The detailed structural data obtained from such analyses are critical for validating computational models and for designing new tetrazine-based materials with desired properties. bibliotekanauki.plresearchgate.net

Powder XRD is particularly useful for characterizing polycrystalline materials and for phase identification. researchgate.netmdpi.com It has been employed to confirm the crystal structure and monophase nature of various energetic tetrazine derivatives. researchgate.netmdpi.com While providing less detailed structural information than single-crystal XRD, powder patterns serve as a fingerprint for a specific crystalline phase and are essential for quality control and for studying phase transitions under different conditions. researchgate.net

The table below presents crystallographic data for a representative 1,2,4,5-tetrazine derivative, illustrating the type of information obtained from single-crystal XRD studies.

Parameter3-(p-chlorophenyl)-6-methyl-1,6-dihydro-1,2,4,5-tetrazine
Chemical FormulaC9H9ClN4
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)9.948(3)
b (Å)8.833(3)
c (Å)11.420(3)
β (°)102.682(4)
Volume (ų)978.9(5)
Z4

Data sourced from a study on the synthesis and crystallographic analysis of 1,6-dihydro-1,2,4,5-tetrazines. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful analytical technique for identifying functional groups and probing the vibrational modes of molecules, including this compound and its derivatives. The IR spectrum provides a characteristic fingerprint based on the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

For 1,2,4,5-tetrazine systems, IR spectroscopy is instrumental in confirming the presence of the core tetrazine ring and its substituents. The vibrational modes of the tetrazine ring itself give rise to characteristic absorption bands. For example, the ground-state absorption spectrum of a Re(I) complex with a 3,6-bis(5-methyl-2-pyridine)-1,2,4,5-tetrazine ligand shows a band at 1410 cm⁻¹ assigned to the vibrations of the central tetrazine ring. bgsu.edu Other studies have identified characteristic ring stretching and bending vibrations in the 750-1435 cm⁻¹ region. acs.org

In the case of this compound, the IR spectrum would also exhibit bands corresponding to the vibrations of the methyl group. These typically include symmetric and asymmetric C-H stretching vibrations (usually in the 2850-3000 cm⁻¹ range) and bending vibrations (around 1375 cm⁻¹ and 1450 cm⁻¹).

IR spectroscopy is also highly sensitive to changes in chemical structure. For instance, upon the inverse-electron-demand Diels-Alder reaction of a tetrazine, the characteristic vibrational modes of the tetrazine ring disappear, and new bands corresponding to the resulting dihydropyridazine (B8628806) product appear. This change can be readily monitored by IR spectroscopy. Similarly, the technique is used to characterize intermediates and final products in the synthesis of complex tetrazine derivatives, confirming the presence or absence of specific functional groups introduced during the reaction sequence. researchgate.netnih.govrsc.org

Calculated IR spectra, often obtained through density functional theory (DFT) computations, are frequently used to aid in the assignment of experimental vibrational bands. researchgate.netacs.orgsuperfri.org These calculations can provide a detailed understanding of the nature of the vibrational modes and how they are affected by pressure or substitution. acs.org

The following table lists some characteristic IR absorption frequencies for functional groups found in this compound and related compounds.

Functional Group / VibrationTypical Wavenumber (cm⁻¹)Reference
Tetrazine Ring Vibrations1410 bgsu.edu
Tetrazine Ring Breathing/Bending750 - 1435 acs.org
C-H Stretch (methyl)2850 - 3000General IR Correlation
C-H Bend (methyl)~1375, ~1450General IR Correlation
C=N Stretch~1611 - 1634 researchgate.net
N-H Stretch (dihydrotetrazine)~3441 - 3457 researchgate.net

Computational and Theoretical Chemistry of 3 Methyl 1,2,4,5 Tetrazine Systems

Density Functional Theory (DFT) Applications in Tetrazine Research

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties and reactions of tetrazine systems. researchgate.netacs.orgnih.gov It offers a balance between computational cost and accuracy, making it suitable for studying complex chemical processes. Various functionals, such as B3LYP, M06-2X, and ωB97X-D, are commonly employed to model tetrazine chemistry. acs.orgnih.govnih.gov

DFT calculations are instrumental in mapping the potential energy surfaces of reactions involving 3-methyl-1,2,4,5-tetrazine, particularly its hallmark inverse-electron-demand Diels-Alder (IEDDA) cycloadditions. nih.govsioc-journal.cn These calculations help in identifying the transition state structures, which are the highest energy points along the reaction coordinate, and in determining the activation energies that govern the reaction rates.

For instance, in the reaction of a tetrazine with a dienophile like norbornene or trans-cyclooctene (B1233481), DFT can elucidate the concerted but often asynchronous nature of the [4+2] cycloaddition. uzh.ch This means that while the two new carbon-carbon bonds are formed in a single step, they may not form at exactly the same rate. uzh.ch The calculations can also predict the stereochemical outcome of the reaction, such as the preference for exo or endo attack of the dienophile. uzh.ch

A key finding from DFT studies is the significant role of distortion energy in the reactivity of tetrazines. nih.govnih.gov The activation energy of a reaction can be decomposed into the energy required to distort the reactants into their transition state geometries (distortion energy) and the interaction energy between the distorted reactants. chemrxiv.org For highly reactive dienophiles like cyclopropenes, the low distortion energy required to achieve the transition state geometry is a major contributor to the accelerated reaction rate compared to less strained alkenes. nih.gov

Furthermore, DFT studies have been used to investigate complex reaction cascades, such as the triple aryne-tetrazine reaction, by mapping out competing pathways including Diels-Alder reactions and nucleophilic additions. rsc.org These computational investigations provide a rationale for experimentally observed product distributions by comparing the kinetic and thermodynamic favorability of different reaction channels. acs.orgrsc.org

DFT calculations are widely used to predict the thermochemical properties of tetrazine derivatives, which are important for understanding their stability and energetic characteristics. rsc.org Tetrazines are known as high-energy density materials due to their high nitrogen content and large positive heats of formation. rsc.org

Quantum-chemical calculations allow for the estimation of key energetic properties. While specific values for this compound are not always singled out in broader studies, the methodologies are well-established. These calculations are crucial for designing new energetic materials based on the tetrazine scaffold.

The stability of tetrazines is a critical factor, especially in biological applications. DFT can be used to correlate the stability of tetrazines under physiological conditions with the electronic effects of their substituents. researchgate.net For example, electron-withdrawing groups that increase reactivity can sometimes decrease stability. researchgate.net Computational models help in understanding this trade-off and in designing tetrazines that are both highly reactive and sufficiently stable for their intended application.

The reactivity of this compound in IEDDA reactions is governed by the interaction of its frontier molecular orbitals (FMOs) with those of the dienophile. In an inverse-electron-demand scenario, the reaction is primarily controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the electron-rich dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-deficient tetrazine. sioc-journal.cnub.edu

DFT calculations provide valuable information about the energies and shapes of these FMOs. The low-lying LUMO of the tetrazine ring is a key indicator of its high reactivity. researchgate.net However, studies have shown that simply considering the LUMO energy can sometimes be misleading in predicting reactivity. nih.gov In many cases, the LUMO+1 orbital of the tetrazine is the one that participates in the cycloaddition. nih.govnih.govchemrxiv.org

The energy gap between the dienophile's HOMO and the tetrazine's LUMO (or LUMO+1) is a critical parameter. A smaller energy gap leads to a stronger orbital interaction and a faster reaction rate. nih.gov Substituents on the tetrazine ring can significantly influence the energies of its FMOs. Electron-withdrawing groups generally lower the LUMO energy, enhancing reactivity, while electron-donating groups have the opposite effect. nih.gov

The electron-deficient nature of the tetrazine ring is a result of the four electronegative nitrogen atoms. nih.gov This property is not only crucial for its reactivity in cycloadditions but also makes it a potential electron acceptor in the design of molecular electronics and fluorogenic probes. nih.gov DFT calculations can quantify this electron deficiency and predict how it will be affected by different substituents.

Table 1: Calculated Frontier Molecular Orbital Energies for Selected Tetrazines
CompoundLUMO+1 Energy (eV)Reference
Phenyl-substituted tetrazine1.35 chemrxiv.org
3-Pyridyl-substituted tetrazine0.95 chemrxiv.org
2-Pyridyl-substituted tetrazine0.95 chemrxiv.org
4-Pyridyl-substituted tetrazine0.95 chemrxiv.org
Methylvinyl ether-substituted tetrazine~1.5 nih.gov
Methylvinyl-substituted tetrazine~1.5 nih.gov
4-Pyridyl-substituted tetrazine0.89 nih.gov

Note: The LUMO+1 is often the reacting orbital in these systems.

The solvent environment can have a significant impact on the reactivity and properties of this compound. nih.gov Computational models must account for these solvent effects to provide accurate predictions. There are two main approaches to modeling solvation: implicit and explicit models. mdpi.comwikipedia.orgfiveable.me

Explicit solvent models involve including individual solvent molecules in the calculation. wikipedia.orgmdpi.com This approach can capture specific solute-solvent interactions, such as hydrogen bonding, but is computationally much more expensive. mdpi.comwikipedia.org Hybrid models that combine a few explicit solvent molecules in the immediate vicinity of the solute with an implicit model for the bulk solvent offer a compromise. wikipedia.orgfiveable.me

Studies have shown that the choice of solvation model can influence the calculated activation energies and reaction rates. For instance, calculations of activation free energies for tetrazine cycloadditions have been performed using implicit models for water. nih.gov The choice of solvent can also affect reaction selectivity. nih.gov For example, the use of fluorinated solvents has been shown to enable a previously unobserved 1,4-cycloaddition pathway for tetrazines, in contrast to the typical 3,6-cycloaddition seen in non-fluorinated solvents. nih.gov

Quantum Chemical Descriptors for Reactivity and Selectivity Prediction

Beyond FMO analysis, various quantum chemical descriptors derived from DFT calculations can be used to predict the reactivity and selectivity of this compound. These descriptors provide a more quantitative and nuanced understanding of the factors controlling its chemical behavior.

One of the most powerful approaches is the distortion/interaction model (also known as the activation strain model). chemrxiv.org As mentioned earlier, this model dissects the activation energy into the energy required to distort the reactants into their transition state geometries (ΔE_dist) and the stabilizing interaction energy between the distorted fragments (ΔE_int). chemrxiv.org This analysis has revealed that for many tetrazine reactions, particularly with strained dienophiles, a lower distortion energy is the key to higher reactivity. nih.govnih.gov

Other descriptors that can be used include:

Global electrophilicity and nucleophilicity indices: These concepts from conceptual DFT help to quantify the electron-accepting and electron-donating abilities of the reactants.

Local reactivity indices (e.g., Fukui functions): These descriptors predict which atoms within a molecule are most susceptible to nucleophilic or electrophilic attack, thus helping to explain regioselectivity.

Calculated pKa values: For tetrazines with acidic or basic substituents, calculated pKa values can predict their protonation state in buffered solutions, which can significantly impact reactivity. nih.gov

These computational tools are increasingly used to build predictive models for the reactivity of substituted tetrazines, guiding the rational design of new derivatives with tailored properties for specific applications like bioorthogonal chemistry. nih.gov

Aromaticity Assessment and Electronic Delocalization Studies (e.g., NICS Calculations)

The 1,2,4,5-tetrazine (B1199680) ring is an aromatic system, and its degree of aromaticity influences its stability and reactivity. Computational methods are essential for quantifying the aromaticity of such heterocyclic systems.

One of the most common methods for assessing aromaticity is the calculation of Nucleus-Independent Chemical Shifts (NICS). rsc.org NICS values are typically calculated at the geometric center of the ring (NICS(0)) and at points above the ring plane (e.g., NICS(1), NICS(2)). rsc.org Negative NICS values are indicative of aromatic character (diatropic ring current), while positive values suggest anti-aromaticity.

Studies on tetrazine isomers have shown that they are generally considered aromatic, although their aromaticity is less than that of benzene. rsc.orghse.ru The NICS values can be sensitive to the level of theory and the specific point of calculation. For instance, NICS(0) values may be influenced by local σ-electron contributions, while NICS(1) is often considered a better indicator of π-aromaticity. rsc.org The general trend observed is that aromaticity decreases as the number of nitrogen atoms in the azine ring increases. hse.ru

Electronic delocalization is a key feature of aromatic systems. Time-resolved infrared spectroscopy combined with time-dependent DFT (TD-DFT) calculations have been used to study the extent of electronic delocalization in the excited states of metal-tetrazine complexes. nih.govbgsu.edu These studies have shown that upon photoexcitation, the transferred electron can be localized primarily on the central tetrazine ring, with little delocalization onto appended pyridine (B92270) rings. nih.govbgsu.edu This localization is supported by the calculated LUMO of the tetrazine ligand, which is concentrated on the four nitrogen atoms of the tetrazine core. bgsu.edu Such insights are crucial for the design of molecular switches and other photoactive materials.

Table 2: Aromaticity Indices for 1,2,4,5-Tetrazine
Aromaticity IndexValueInterpretationReference
RCP(H) (a.u.)0.0094Aromatic (lower than other tetrazine isomers) hse.ru
HOMA0.823Aromatic (lower than other tetrazine isomers) hse.ru
I687Aromatic (lower than other tetrazine isomers) hse.ru

Note: Different aromaticity indices can sometimes give different orderings of aromaticity among isomers.

High-Throughput Computational Screening for Novel Tetrazine Molecular Design

High-throughput computational screening (HTCS) has emerged as a powerful strategy in the rational design of novel 1,2,4,5-tetrazine derivatives, including systems based on the this compound scaffold. This approach allows for the rapid in silico evaluation of large virtual libraries of tetrazine compounds, enabling the prediction of their physicochemical properties and reactivity. By leveraging computational power, researchers can identify promising candidates for specific applications, such as bioorthogonal chemistry and energetic materials, thereby accelerating the discovery process and reducing the need for time-consuming and costly experimental synthesis and testing. chemrxiv.orgchemrxiv.orgresearchgate.net

The core principle of HTCS in tetrazine design involves the systematic modification of the tetrazine core with a diverse set of substituents. These virtual libraries can contain thousands of unique molecular structures. chemrxiv.orgresearchgate.net Quantum chemical methods, particularly density functional theory (DFT), are then employed to calculate key properties for each molecule in the library. acs.orgnih.govd-nb.info For applications in bioorthogonal chemistry, the focus is often on the kinetics of the inverse electron demand Diels-Alder (iEDDA) reaction, a hallmark of tetrazine chemistry. d-nb.info In the realm of energetic materials, properties such as heat of formation, density, detonation velocity, and thermal stability are of primary interest. acs.orgnih.gov

A significant challenge in HTCS is the management and execution of a large number of calculations. To address this, automated workflows are developed to generate molecular geometries, submit calculations to high-performance computing resources, and parse the results. chemrxiv.org These automated systems are crucial for the efficiency of the screening process. For instance, a streamlined workflow for the rapid screening of 1,2,4,5-tetrazine reactivity with trans-cyclooctene (TCO) was developed, which successfully computed reaction barriers for 1,288 different tetrazine structures out of a possible 1,540 combinations, achieving an 84% success rate without manual intervention. chemrxiv.org

The vast datasets generated from HTCS are also invaluable for the development of machine learning (ML) models. chemrxiv.orgresearchgate.net These models can be trained to predict the properties of new tetrazine derivatives almost instantaneously, bypassing the need for more computationally expensive DFT calculations. This data-driven approach represents a new paradigm in materials discovery, allowing for the on-demand customization of advanced materials with tailored properties. researchgate.net

Detailed Research Findings

Recent research has demonstrated the successful application of high-throughput computational screening in the design of novel tetrazine-based systems. These studies have provided valuable insights into structure-property relationships and have identified promising lead compounds for further experimental investigation.

One notable study focused on the computational large-scale screening of bioorthogonal 1,2,4,5-tetrazine/trans-cyclooctene cycloadditions. chemrxiv.orgchemrxiv.org The researchers created a virtual library by combining 55 different substituents, resulting in 1,540 unique tetrazine structures. chemrxiv.org The reaction barriers for the iEDDA reaction with TCO were calculated for 1,288 of these compounds. chemrxiv.org The distribution of the calculated free energy barriers is presented in the table below. This dataset provides a valuable resource for understanding how different substituents influence the reactivity of the tetrazine core and for training predictive machine learning models. chemrxiv.org

Calculated Reaction Energy Barriers for 1,288 Tetrazine-TCO Cycloadditions
Energy TypeMinimum Value (kcal/mol)Maximum Value (kcal/mol)Mean Value (kcal/mol)
Electronic Energy-2.015.06.5
Enthalpy-1.515.57.0
Free Energy10.027.518.5

This table summarizes the distribution of calculated reaction energy barriers from a high-throughput screening of 1,288 different 1,2,4,5-tetrazine derivatives with trans-cyclooctene (TCO). The data highlights the range of reactivities that can be achieved by modifying the substituents on the tetrazine ring. Data sourced from ChemRxiv. chemrxiv.org

In the field of high-energy density materials (HEDMs), computational screening has been employed to design novel, safer, and more powerful explosives. A study on 1,2,4,5-tetrazine-based HEDMs calculated the heats of formation (HOFs), detonation velocities (D), detonation pressures (P), and bond dissociation energies (BDEs) for a series of derivatives. acs.orgnih.gov The screening identified that substituents like -NF2 or -NO2 are beneficial for enhancing detonation performance, while groups such as -N3, -NH2, and -CN can improve thermal stability. acs.orgnih.gov Based on a balance of performance and stability, several derivatives were proposed as potential HEDM candidates. acs.orgnih.gov The table below presents a selection of calculated properties for various substituted 1,2,4,5-tetrazines.

Calculated Properties of Substituted 1,2,4,5-Tetrazine Derivatives for HEDM Applications
SubstituentHeat of Formation (kJ/mol)Detonation Velocity (km/s)Detonation Pressure (GPa)Bond Dissociation Energy (kcal/mol)
-H435.1--56.1
-CH3389.1--56.4
-NH2393.38.329.966.0
-NO2435.19.542.147.5
-CN619.28.131.462.7
-N31025.1--59.8
-NF2439.310.148.833.9

This table showcases a subset of the calculated properties for various 3,6-disubstituted 1,2,4,5-tetrazines. The data illustrates how different functional groups impact the energetic properties and thermal stability of the tetrazine core. Data sourced from The Journal of Physical Chemistry A. acs.orgnih.gov

Furthermore, machine learning-assisted high-throughput virtual screening (HTVS) is being developed to accelerate the discovery of advanced energetic materials. researchgate.net An HTVS system can integrate on-demand molecular generation with machine learning models to predict molecular properties and crystal packing, rapidly identifying promising candidates from a vast chemical space. researchgate.net For example, a screening of over 25,000 molecules can pinpoint candidates with desirable properties, and subsequent experimental validation has confirmed the effectiveness of this approach. researchgate.net This synergy between high-throughput screening and machine learning is poised to revolutionize the design of novel tetrazine-based materials.

Advanced Research Applications of 3 Methyl 1,2,4,5 Tetrazine in Chemical Sciences

Bioorthogonal Chemistry and Bioconjugation Technologies

Bioorthogonal chemistry enables the specific labeling and tracking of biomolecules within the complexity of living cells. At the heart of many of these applications is the inverse-electron-demand Diels-Alder (iEDDA) reaction, where an electron-deficient diene, such as a tetrazine, reacts with an electron-rich dienophile, like a strained alkene. The 1,2,4,5-tetrazine (B1199680) core is particularly useful for these reactions due to its favorable kinetics and stability in biological environments.

Catalyst-Free Bioconjugation with Strained Dienophiles.nih.govresearchgate.netbiorxiv.orgnih.govtcichemicals.com

A major advantage of using 3-methyl-1,2,4,5-tetrazine in bioorthogonal chemistry is its ability to react with strained dienophiles, such as trans-cyclooctenes (TCOs), without the need for a catalyst. nih.gov This is particularly important for applications in living systems, as catalysts, especially those based on heavy metals like copper, can be toxic to cells. acs.org The iEDDA reaction between tetrazines and strained alkenes is one of the fastest bioorthogonal reactions known, with rate constants that can be several orders of magnitude higher than other catalyst-free methods. nih.govtcichemicals.com

This rapid, catalyst-free ligation allows for the efficient labeling of biomolecules at low concentrations, which is often the case in biological systems. nih.gov The reaction is also highly selective, meaning the tetrazine and its dienophile partner will react only with each other, ignoring the vast array of other functional groups present in a cell. nih.gov This specificity is crucial for ensuring that the fluorescent label is attached only to the intended target molecule.

Pre-targeted Ligation Strategies in Complex Biological Environments.researchgate.netbiorxiv.org

Pre-targeted strategies represent a powerful approach for imaging and therapy in complex biological environments. In this method, a biomolecule, such as an antibody that recognizes a specific cancer cell marker, is first administered. This antibody is modified with a dienophile, such as TCO. After the antibody has had time to accumulate at the target site and unbound antibody has cleared from the bloodstream, a second component, a this compound conjugated to an imaging agent or a therapeutic drug, is administered. acs.org

The tetrazine then rapidly reacts with the TCO-modified antibody at the target site, concentrating the imaging or therapeutic payload where it is needed most. nih.gov This approach can significantly improve the target-to-background ratio in imaging studies and reduce the systemic toxicity of potent drugs. nih.govacs.org The fast kinetics of the tetrazine-TCO ligation are essential for the success of this strategy, allowing for efficient capture of the tetrazine probe before it is cleared from the body. nih.gov

Table 2: Comparison of Bioorthogonal Reactions for Pre-targeting

Reaction Dienophile/Diene Pair Typical Rate Constant (M⁻¹s⁻¹) Key Advantage
Tetrazine Ligation This compound / TCO ~1 - 10⁶ tcichemicals.com Extremely fast, catalyst-free. nih.gov
SPAAC Cyclooctyne / Azide (B81097) ~10⁻² - 10⁻¹ tcichemicals.com Catalyst-free, but slower than tetrazine ligation.
CuAAC Terminal Alkyne / Azide ~10 - 100 acs.org Fast, but requires a copper catalyst.

Click-to-Release Mechanisms for Controlled Molecular Dissociation.nih.gov

Beyond simply linking molecules together, the iEDDA reaction with tetrazines can be engineered to trigger the release of a molecule of interest. This "click-to-release" strategy is based on designing a system where the initial cycloaddition product is unstable and undergoes a subsequent elimination reaction to liberate a payload. nih.gov

For example, a drug molecule can be attached to a TCO derivative through a carbamate (B1207046) linker. Upon reaction with a tetrazine, the resulting dihydropyridazine (B8628806) intermediate can rearrange, leading to the cleavage of the carbamate and the release of the free drug. nih.gov This approach allows for the controlled activation of a therapeutic agent at a specific time and location, which is a major goal of targeted drug delivery. The substituents on the tetrazine can influence the efficiency of the release process. For instance, this compound is often used in these systems, as other derivatives may exhibit reduced release efficiency.

Surface Functionalization for Advanced Materials and Biosensors.acs.org

The bioorthogonal reactivity of this compound is also being harnessed to create advanced materials and biosensors. By immobilizing tetrazines on a surface, that surface can then be selectively modified with any molecule that has been tagged with a strained dienophile. rsc.org This allows for the creation of surfaces with specific biological activities, such as the ability to capture certain proteins or to promote or prevent cell adhesion. biorxiv.org

For example, a material surface can be coated with a polymer containing tetrazine groups. nih.gov This "active" surface can then be used to immobilize enzymes, antibodies, or other biomolecules that have been modified with TCO. nih.gov This approach has been used to develop biosensors where the capture of a target analyte by the immobilized biomolecule leads to a detectable signal. diva-portal.org The ability to pattern these functionalized surfaces using techniques like microcontact printing opens up possibilities for creating complex, miniaturized diagnostic devices. rsc.org

Materials Science and Engineering of Functional Tetrazine-Based Systems

The unique electronic and structural characteristics of the 1,2,4,5-tetrazine ring, particularly when functionalized with a methyl group to form this compound and its derivatives, have positioned these compounds as highly versatile building blocks in materials science. Their inherent high nitrogen content, electron-deficient nature, and rigid planar structure are key attributes that are being exploited in the development of advanced materials with tailored properties. Researchers are actively exploring their potential in diverse fields, from high-energy-density materials to cutting-edge optoelectronics.

High Energy Density Materials (HEDMs) Research and Design

The quest for new high-energy-density materials (HEDMs) that offer superior performance and enhanced safety profiles is a significant driver of research in energetic materials. researchgate.net Nitrogen-rich heterocyclic compounds, such as derivatives of 1,2,4,5-tetrazine, are at the forefront of this research. mdpi.comnih.gov These compounds are attractive because their decomposition often leads to the formation of the highly stable dinitrogen (N₂) molecule, releasing a substantial amount of energy. mdpi.comnih.gov The 1,2,4,5-tetrazine scaffold, with a nitrogen content of approximately 68% in its unsubstituted form, provides an excellent platform for designing next-generation HEDMs. mdpi.comfrontiersin.org Many energetic materials incorporating the tetrazine ring exhibit desirable properties such as high thermal stability, good detonation performance, and low sensitivity to mechanical stimuli like impact and friction. researchgate.netmdpi.comresearchgate.net

The design of high-performance energetic materials based on the this compound framework involves several key principles aimed at optimizing energy output while maintaining stability. A primary strategy is the introduction of specific functional groups, known as explosophores, to the tetrazine core.

Key molecular design strategies include:

Introduction of Nitro (-NO₂) and Nitramino (-NHNO₂) Groups: These groups are potent oxidizers and significantly enhance the energy content and oxygen balance of the molecule. nih.gov The presence of nitro groups is instrumental in increasing detonation velocity and pressure. pku.edu.cnacs.org For instance, theoretical studies on tetrazine derivatives have shown that the introduction of -NO₂ groups can lead to detonation velocities and pressures comparable to or even exceeding those of widely used explosives like RDX (cyclotrimethylene trinitramine). nih.gov

Incorporation of Azido (B1232118) (-N₃) Groups: The azido group is known to substantially increase the heat of formation (HOF) of a compound due to the high-energy N=N bond. pku.edu.cn A higher positive HOF translates to a greater energy release upon decomposition.

Linkage with other Nitrogen-Rich Heterocycles: Fusing or linking the tetrazine ring with other nitrogen-rich heterocycles like triazoles or tetrazoles is a powerful approach. nih.govresearchgate.net This strategy creates larger, conjugated systems with very high nitrogen content, leading to high heats of formation and densities. For example, designing conjugates of tetrazine and triazole has been shown to yield compounds with excellent energetic performances. nih.gov

Formation of N-oxides: Introducing an oxygen atom to the nitrogen atoms of the tetrazine ring to form N-oxides can increase the density and improve the oxygen balance of the energetic material. rsc.org This modification can lead to a substantial increase in detonation properties. rsc.org

Asymmetric Substitution: While symmetrically substituted tetrazines are more common, research into asymmetrically substituted derivatives, such as those based on a this compound core, has shown promise. Asymmetric substitution can lead to compounds with high density and favorable heats of formation. frontiersin.org

Theoretical calculations, particularly Density Functional Theory (DFT), play a crucial role in the rational design of these materials. DFT allows researchers to predict key energetic properties such as heat of formation, crystal density, detonation velocity, and pressure before embarking on challenging and potentially hazardous synthesis. pku.edu.cnresearchgate.net

The energetic performance of tetrazine-based materials is intrinsically linked to their molecular and crystal structures. Understanding these relationships is critical for the rational design of new HEDMs.

Key structure-performance relationships include:

High Nitrogen Content and Heat of Formation: The high nitrogen content of the tetrazine ring is a primary contributor to a high positive heat of formation (HOF). researchgate.net Upon detonation, these nitrogen-rich compounds decompose to form large volumes of gaseous N₂, which is thermodynamically very stable, releasing significant energy. mdpi.comnih.gov

Crystal Density: High crystal density is a crucial factor for achieving high detonation performance. researchgate.net The planar and rigid nature of the tetrazine ring facilitates efficient crystal packing, leading to higher densities. The introduction of dense functional groups and the formation of fused ring systems can further enhance crystal density. rsc.org

Oxygen Balance: The oxygen balance of an energetic material is a measure of the degree to which the compound can be oxidized. An optimal oxygen balance is crucial for achieving maximum energy release. The introduction of oxygen-containing groups like nitro (-NO₂) is a key strategy to improve the oxygen balance of tetrazine-based HEDMs. bohrium.com

Thermal Stability: The inherent aromaticity and stability of the delocalized electron system within the tetrazine ring contribute to the thermal stability of these compounds. The strength of the chemical bonds within the molecule also plays a significant role. For instance, the introduction of amino (-NH₂) or azido (-N₃) groups can enhance thermal stability. pku.edu.cn

Detonation Velocity and Pressure: These are key performance indicators for explosives. They are directly influenced by the heat of formation, crystal density, and the composition of the detonation products. researchgate.net Derivatives with high densities and large positive heats of formation generally exhibit high detonation velocities and pressures. researchgate.netenergetic-materials.org.cn Studies have shown that some tetrazine derivatives can have detonation velocities in the range of 7 to over 9 km/s. nih.govenergetic-materials.org.cn

The following table summarizes the calculated energetic properties of some exemplary tetrazine-based compounds, illustrating the impact of different substituents on performance.

Compound/DerivativePredicted PropertyValue
Tetrazine-Triazole Conjugates with -NHNO₂ groupsDetonation Velocity (D)7.03 - 8.59 km/s
Detonation Pressure (P)20.6 - 33.1 GPa
3,6-dihydrazino-1,2,4,5-tetrazine (DHT)Detonation Velocity (D)9,261 m/s
Detonation Pressure (P)389 kbar
6-((2H-tetrazol-5-yl)-amino)-1,2,4,5-tetrazin-3-oneDetonation Velocity (D)7,757 m/s
Detonation Pressure (P)25.7 GPa
3-(5-Nitro-1,2,3,4-tetrazol)-6-nitro-1,2,4,5-tetrazine (i2)Heat of Formation (ΔHf)> 920.46 kJ·mol⁻¹
Detonation Velocity (D)7.69 - 9.31 km/s

Note: The data presented in this table is based on theoretical calculations from various research sources and is intended for illustrative purposes.

Optoelectronic Materials and Device Architectures

The unique electronic properties of the 1,2,4,5-tetrazine ring, including its strong electron-accepting nature and characteristic low-energy n→π* electronic transitions, make it a promising component for optoelectronic materials. mdpi.commdpi.com These properties are being harnessed to develop new materials for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices. nih.govresearchgate.net The introduction of a methyl group, as in this compound, can be used to fine-tune the electronic and physical properties of these materials.

The electron-deficient character of the 1,2,4,5-tetrazine core makes it an excellent building block for n-type (electron-transporting) and ambipolar (both electron- and hole-transporting) organic semiconductors, which are essential components of OLEDs and OFETs. mdpi.com

Organic Light-Emitting Diodes (OLEDs): In OLEDs, tetrazine derivatives can be incorporated into the emissive layer or the electron-transport layer. Their low-lying LUMO (Lowest Unoccupied Molecular Orbital) energy level facilitates efficient electron injection and transport. researchgate.net The characteristic n→π* transitions of the tetrazine ring can also be exploited to achieve emission in specific regions of the electromagnetic spectrum. mdpi.commdpi.com Furthermore, the high electron affinity of the tetrazine ring makes it a promising building block for developing novel luminescent materials. nih.gov

Organic Field-Effect Transistors (OFETs): In OFETs, the ability of a material to efficiently transport charge carriers (electrons or holes) is paramount. The strong electron-accepting nature of the tetrazine ring makes its derivatives suitable for use as the active channel material in n-type OFETs. mdpi.com By chemically modifying the tetrazine core, for example, by introducing different substituents, researchers can modulate the charge transport properties and improve device performance.

The optoelectronic properties of tetrazine-based materials can be precisely tuned by modifying the extent of π-conjugation within the molecule. This is typically achieved by introducing various π-conjugated substituents to the tetrazine ring.

Key strategies for tuning π-conjugation include:

Introduction of Aryl and Vinyl Groups: Attaching aryl (e.g., phenyl) or vinyl groups to the tetrazine core extends the π-conjugated system. This extension generally leads to a red-shift in the absorption and emission spectra, meaning the material will absorb and emit light at longer wavelengths.

Donor-Acceptor Architectures: A powerful design strategy involves creating molecules with a donor-π-bridge-acceptor (D-π-A) structure. In this architecture, an electron-donating group is connected to the electron-accepting tetrazine core via a π-conjugated spacer. This design can lead to strong intramolecular charge transfer (ICT) upon photoexcitation, which is beneficial for applications such as dye-sensitized solar cells. nih.gov

Copolymerization: Incorporating tetrazine units into conjugated polymers is another effective way to tune optoelectronic properties. For example, copolymerizing a tetrazine derivative with other aromatic units, such as thiophene, can create polymers with tailored band gaps and HOMO/LUMO energy levels. A copolymer of tetrazine and quaterthiophene, for instance, has been shown to have a deep HOMO energy level and a relatively small optical band gap. researchgate.net

Fused Ring Systems: Creating fused heterocyclic systems that include the tetrazine ring can also significantly impact the electronic properties by enforcing planarity and extending conjugation.

The ability to tune the π-conjugation allows for the rational design of materials with specific absorption and emission characteristics, making them suitable for a wide range of optoelectronic applications, from displays and lighting to sensors and solar cells. epj.orgbeilstein-journals.org

Coordination Chemistry and Metal-Ligand Interactions

The 1,2,4,5-tetrazine ring system, including this compound, exhibits distinctive coordination chemistry. This is largely due to the presence of a very low-lying π* orbital localized on the four nitrogen atoms. This electronic feature is responsible for several characteristic properties of tetrazine-metal complexes, including intense low-energy charge transfer absorptions and the stabilization of paramagnetic radical or mixed-valent intermediates. researchgate.net The nitrogen atoms of the tetrazine ring have low basicity, which means they generally act as ancillary ligands in coordination complexes. acs.org

The coordination of tetrazine derivatives to metal centers can lead to the formation of various architectures, from discrete molecules to coordination polymers. researchgate.net The electron-deficient nature of the tetrazine ring also makes it susceptible to reduction, often leading to stable radical anions. researchgate.net This redox activity can be modulated by the substituents on the tetrazine ring and the nature of the metal ion.

Tetrazine-Based N-Donor Ligands for Metal Complexation

This compound and its derivatives serve as effective N-donor ligands for the complexation of a variety of metal ions. The nitrogen atoms of the tetrazine ring can coordinate to metal centers, and additional coordinating groups can be introduced at other positions of the ring to create multidentate ligands. researchgate.net For instance, pyridyl-substituted tetrazines are well-known for their ability to form stable complexes with transition metals. nih.gov

The synthesis of metal complexes with tetrazine-based ligands can sometimes involve in-situ transformations of the ligand itself. For example, a tetranuclear mercury complex was formed through a metal-assisted hydrolysis and ring-opening of a tetrazine-based ligand, resulting in a new anionic ligand that templates the formation of the cluster. acs.org This highlights the versatile and sometimes unexpected reactivity of tetrazines in coordination chemistry.

The coordination environment around the metal ion is influenced by both the tetrazine ligand and other ancillary ligands or solvent molecules present in the system. For example, in dicopper(I) complexes with 3,6-bis(2'-pyrimidyl)-1,2,4,5-tetrazine, the geometry around the copper ions is completed by phosphine (B1218219) ligands. acs.org The electronic properties of the metal-ligand bond can also be tuned. In a nickel(II) complex with a tridentate leucoverdazyl ligand derived from a tetrazine, oxidation of the ligand leads to an increase in the octahedral ligand field splitting, suggesting an enhanced π-acceptor character of the oxidized ligand. osti.gov

Table 1: Examples of Metal Complexes with Tetrazine-Based Ligands

LigandMetal IonResulting ComplexKey Features
6-(6-methyl-1,2,4,5-tetrazin-3-yl)-2,2′-bipyridine (MTB)Lanthanide(III) ions (Ce, Pr, Nd, Sm, Eu, Gd)[Ce(MTB)₂­(NO₃)₃], [Pr(MTB)(NO₃)₃H₂O], [Ln(MTB)(NO₃)₃MeCN]Formation of 1:1 and 1:2 metal-ligand complexes. acs.orgnih.gov
3,6-di(pyrimidin-2-yl)-1,2,4,5-tetrazine (BpymTz)Mercury(II)Tetranuclear {Hg₄} coordination complexIn-situ ligand transformation, mixed Hg(I)/Hg(II) oxidation states, and metal-metal bonding. acs.org
3,6-bis(2'-pyrimidyl)-1,2,4,5-tetrazine (bmtz)Copper(I){(μ-bmtz•⁻)[Cu(PPh₃)₂]₂}(BF₄) and {(μ-H₂bmtz)[Cu(PPh₃)₂]₂}(BF₄)₂Formation of stable radical and 1,4-dihydrotetrazine complexes. acs.org
Host-Guest Interactions with Metal Cations

The electron-deficient aromatic cavity of tetrazines makes them suitable hosts for interactions with electron-rich guests, including anions and lone-pair containing molecules. unifi.it However, their interaction with metal cations is primarily driven by the coordination of the nitrogen atoms rather than a classical host-guest encapsulation within the π-system.

Applications in Lanthanide(III) and Actinide(III) Separation

The separation of trivalent actinides (An(III)) from lanthanides (Ln(III)) is a significant challenge in the management of used nuclear fuel. Tetrazine-based ligands have emerged as promising candidates for this application due to their selective binding properties. The "softer" nitrogen donor atoms of the tetrazine ring are expected to interact more strongly with the "softer" actinide ions compared to the "harder" lanthanide ions.

A key ligand developed for this purpose is 6-(6-methyl-1,2,4,5-tetrazin-3-yl)-2,2′-bipyridine (MTB). acs.orgnih.gov Studies on the complexation of MTB with both lanthanide and actinide ions have been conducted. acs.org Solvent extraction experiments have shown a slight selectivity for americium(III) and curium(III) over lanthanides. acs.org Time-resolved laser fluorescence spectroscopy studies with Cm(III) revealed the formation of multiple complex species in solution, including different isomers. acs.org

Another tetrazine derivative, 3,6-di-2-pyridyl-1,2,4,5-tetrazine, has been investigated for the separation of high-valent actinides from lanthanides. ccspublishing.org.cn In this case, a hydrolysis product of the ligand was found to selectively crystallize U(VI) ions from a solution containing a mixture of U(VI) and Ln(III) ions, achieving exceptionally high separation factors. ccspublishing.org.cn

Table 2: Lanthanide and Actinide Complexes with 6-(6-methyl-1,2,4,5-tetrazin-3-yl)-2,2′-bipyridine (MTB)

Metal IonComplex Stoichiometry (Metal:Ligand)Coordination EnvironmentReference
Ce(III)1:2[Ce(MTB)₂(NO₃)₃] acs.org
Pr(III)1:1[Pr(MTB)(NO₃)₃H₂O] acs.org
Nd(III)1:1[Nd(MTB)(NO₃)₃MeCN] acs.org
Sm(III)1:1[Sm(MTB)(NO₃)₃MeCN] acs.org
Eu(III)1:1[Eu(MTB)(NO₃)₃MeCN] acs.org
Gd(III)1:1[Gd(MTB)(NO₃)₃MeCN] acs.org
Cm(III)1:1, 1:2, 1:3Three different complex types and two isomers observed in solution. acs.org

Applications in Advanced Organic Synthesis

The unique reactivity of the 1,2,4,5-tetrazine ring makes it a valuable building block in advanced organic synthesis. Its electron-deficient nature allows it to participate in inverse electron-demand Diels-Alder (iEDDA) reactions, which are a cornerstone of its synthetic utility. nih.gov

Tetrazines as Building Blocks for Divergent Heterocycle Synthesis

This compound and its derivatives are versatile precursors for the synthesis of a wide array of other heterocyclic compounds. The iEDDA reaction of tetrazines with various dienophiles (alkenes and alkynes) is a powerful tool for constructing new ring systems. This reaction typically proceeds with the elimination of dinitrogen, leading to the formation of pyridazine (B1198779) derivatives. ub.edu

Further transformations of the initially formed cycloadducts can lead to a diverse range of heterocyclic structures. For example, a strategy involving the iEDDA reaction of a tetrazine followed by subsequent reactions can lead to the synthesis of substituted benzenes, indolines, and indoles. ub.edu The ability to introduce different substituents onto the tetrazine ring provides a handle for controlling the substitution pattern of the final heterocyclic products.

Recent advances in cross-coupling reactions, such as the Sonogashira coupling of bromo-tetrazines with terminal alkynes, have further expanded the synthetic utility of tetrazines. amazonaws.comrsc.orgchemrxiv.org This allows for the introduction of various functional groups, which can then be further manipulated to create complex molecular architectures.

Synthesis of Unnatural Amino Acids and Peptidomimetics Bearing Tetrazine Fragments

The incorporation of tetrazine moieties into amino acids and peptides has become an important strategy in chemical biology and drug discovery. The tetrazine group can serve as a bioorthogonal handle, allowing for the selective modification of peptides and proteins through iEDDA reactions.

An efficient method for the synthesis of unnatural amino acids bearing a 6-methyltetrazin-3-yl fragment involves the Sonogashira coupling of 3-bromo-6-methyl-1,2,4,5-tetrazine with protected alkyne-containing amino acid precursors. amazonaws.comrsc.orgrsc.org The resulting alkynyl-tetrazine amino acids can be used directly or can be hydrogenated to the corresponding alkyl-tetrazine derivatives. amazonaws.comrsc.org

Another approach involves the nucleophilic aromatic substitution (SɴAr) reaction of 3-bromo-6-methyl-1,2,4,5-tetrazine with the phenol (B47542) side chain of N-Boc-L-tyrosine to create a tetrazine-ether linkage. nih.gov These tetrazine-containing amino acids can then be incorporated into peptides using standard solid-phase peptide synthesis techniques. Such modified peptides have been used for applications like fluorescent labeling and detection. nih.gov

The synthesis of peptidomimetics, which are molecules that mimic the structure and function of peptides, can also utilize tetrazine chemistry. For instance, tetrazines can be used to create stapled peptides, where the tetrazine acts as a linker to constrain the peptide into a specific conformation. acs.org This can enhance the peptide's stability and biological activity. A protocol has been developed for the facile introduction of a tetrazine staple between two cysteine residues in unprotected peptides. acs.org

Table 3: Synthetic Routes to Tetrazine-Containing Unnatural Amino Acids

Starting MaterialsKey ReactionProduct TypeReference
3-bromo-6-methyl-1,2,4,5-tetrazine, N-Boc-L-propargylglycine derivativeSonogashira couplingAlkynyl-tetrazine amino acid amazonaws.comrsc.org
3-bromo-6-methyl-1,2,4,5-tetrazine, N-Boc-L-tyrosineNucleophilic aromatic substitution (SɴAr)Tetrazine-ether linked amino acid nih.gov

Future Directions and Emerging Research Avenues for 3 Methyl 1,2,4,5 Tetrazine Research

Synergistic Approaches Combining Synthesis, Computation, and Application in Tetrazine Discovery

The modern discovery pipeline for novel tetrazines, including derivatives of 3-methyl-1,2,4,5-tetrazine, increasingly relies on a synergistic loop between computational chemistry, synthetic organic chemistry, and application-focused screening. This integrated approach accelerates the design-build-test cycle, allowing for the rational design of tetrazines with optimized properties for specific tasks, such as in vivo imaging or materials science. acs.orgnih.govresearchgate.net

Computational methods, particularly Density Functional Theory (DFT), are employed to predict the reactivity and electronic properties of hypothetical tetrazine structures. nih.govacs.org For instance, calculations can estimate the energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO/LUMO), which are crucial for predicting the kinetics of the inverse electron-demand Diels-Alder (IEDDA) reaction, a cornerstone of tetrazine applications. uzh.ch These theoretical predictions guide synthetic chemists to prioritize the most promising candidates, saving significant time and resources. A study investigating the reaction between disubstituted 1,2,4,5-tetrazines and methyllithium (B1224462) used DFT calculations to show that azaphilic addition is kinetically favored, providing a rationale for experimentally observed reactivity. nih.govacs.org

This synergy is particularly evident in the development of radiolabeled tetrazines for pretargeted positron emission tomography (PET) imaging. nih.gov Researchers have conducted systematic studies on libraries of tetrazine derivatives, combining experimental kinetic measurements with computational analysis to understand the relationship between a substituent's electronic properties and the tetrazine's reactivity and stability. acs.orgacs.org This knowledge is critical for designing probes that react quickly at low in vivo concentrations while remaining stable in the physiological environment. nih.govnih.gov The development of a triazolyl-tetrazine scaffold is a prime example, where DFT calculations were used to analyze the superiority of the triazolyl substituent for conferring both high reactivity and good stability compared to phenyl or pyridyl groups. acs.org

ApproachDescriptionExample ApplicationKey Finding
Computational Modeling (DFT)Predicts reaction pathways, transition states, and electronic properties (HOMO/LUMO) of tetrazine derivatives. nih.govacs.orgRational design of tetrazines for bioorthogonal reactions. acs.orgnih.govElectron-withdrawing substituents generally increase IEDDA reactivity by lowering the diene's LUMO energy. nih.govmdpi.com
Synthetic InnovationDevelopment of novel, efficient synthetic routes to access asymmetrically substituted and functionalized tetrazines. rsc.orgchemrxiv.orgmdpi.comSynthesis of tetrazine libraries for high-throughput screening. nih.govSonogashira coupling enables the synthesis of challenging asymmetric alkyltetrazines, expanding the chemical space for bioorthogonal tools. rsc.orgchemrxiv.org
Application-Driven ScreeningSystematic evaluation of tetrazine candidates for specific uses, such as live-cell imaging or pretargeted therapy. nih.govnih.govOptimization of 18F-labeled tetrazines for PET imaging. nih.govgoogle.comA combination of high click reactivity (>50,000 M–1s–1) and low lipophilicity (logD7.4 < -3) is crucial for high in vivo performance. nih.gov

Advanced Spectroscopic Tools for In Situ and Time-Resolved Studies of Tetrazine Reactivity

Understanding the precise mechanisms and kinetics of tetrazine reactions, especially in complex biological environments, requires sophisticated analytical techniques. Advanced spectroscopic tools are becoming indispensable for performing in situ and time-resolved measurements, providing a window into the transient intermediates and reaction dynamics that govern tetrazine reactivity.

Time-resolved infrared (IR) spectroscopy is a powerful method for studying photoinduced reactions, capable of providing structural information on short-lived intermediates. unipr.it This technique can track changes in vibrational modes as a reaction proceeds, offering mechanistic insights that are complementary to other methods like UV-visible spectroscopy. unipr.it For tetrazine ligations, which are often extremely fast, ultrafast pump-probe methods can achieve picosecond time resolution, allowing for direct observation of the reaction's initial steps. unipr.it

Stopped-flow spectrophotometry is another critical tool, routinely used to determine the second-order rate constants of tetrazine reactions with dienophiles like trans-cyclooctene (B1233481) (TCO). acs.orgnih.gov By rapidly mixing solutions of the tetrazine and its reaction partner, the change in absorbance can be monitored over milliseconds, providing precise kinetic data essential for comparing the reactivity of different tetrazine derivatives. acs.org These experimental values are crucial for validating computational models and for selecting the best candidates for time-critical applications like in vivo imaging. nih.gov

Furthermore, advanced mass spectrometry techniques are being used to study the interactions of tetrazines within complex biological systems. acs.org For example, studies on the "proteome reactivity" of tetrazine derivatives use liquid chromatography-mass spectrometry (LC-MS) to identify off-target reactions with cellular proteins. acs.org By incubating tetrazines with cell lysates and analyzing the resulting peptide fragments, researchers can identify which tetrazine structures exhibit minimal non-specific binding, a critical attribute for highly selective bioorthogonal probes. acs.org

Spectroscopic ToolInformation ProvidedApplication in Tetrazine Research
Time-Resolved IR SpectroscopyStructural information on short-lived intermediates and reaction mechanisms. unipr.itStudying photo-activated tetrazine reactions and bond formation dynamics.
Stopped-Flow SpectrophotometryPrecise second-order reaction kinetics (rate constants). acs.orgnih.govQuantifying and comparing the reactivity of new tetrazine derivatives with dienophiles. acs.org
Mass Spectrometry (LC-MS/MS)Identification of reaction products and off-target modifications in complex mixtures. acs.orgAssessing the selectivity and potential off-target reactivity of tetrazine probes in cell lysates. acs.org
UV-Visible SpectroscopyMonitoring reaction progress by observing the disappearance of the characteristic tetrazine absorbance. unipr.itRoutine kinetic analysis and determination of reaction completion.

Integration of Machine Learning and Artificial Intelligence in Tetrazine Molecular Design and Reaction Prediction

AI/ML ApplicationDescriptionPotential Impact on Tetrazine Research
Property PredictionML models are trained on known data to predict properties like IEDDA reactivity, stability, and solubility for new molecules. energetic-materials.org.cnRapid identification of optimal tetrazine candidates for specific applications (e.g., imaging, drug delivery) from large virtual libraries.
Generative Molecular DesignAI algorithms design novel molecular structures from scratch that are optimized for a predefined set of properties. chemistryworld.comDiscovery of entirely new tetrazine scaffolds with enhanced performance characteristics that lie outside of known chemical space.
Retrosynthetic AnalysisAI predicts potential synthetic pathways for a target molecule, suggesting required reactants and reaction steps. researchgate.netenergetic-materials.org.cnAccelerates the synthesis of complex, functionalized tetrazines by providing efficient and novel reaction routes.
DEL Data AnalysisML models analyze data from DNA-encoded library screens to build predictive models for identifying active compounds. enamine.netEnables high-throughput discovery of tetrazines with specific biological activities or binding affinities.

Exploration of Novel Tetrazine Isomers and Their Unique Reactivities for Specialized Applications

While 1,2,4,5-tetrazine (B1199680) is the most studied isomer, other tetrazine isomers exist, each with a unique arrangement of nitrogen atoms in the six-membered ring. mdpi.com The exploration of these less-common isomers, such as 1,2,3,5-tetrazine (B1252110), is an emerging research frontier that promises to unlock novel reactivity and expand the chemical toolbox for specialized applications. nih.gov

The reactivity of a tetrazine is fundamentally linked to its core structure. A compelling study directly compared the cycloaddition reactivity of 2,6-diphenyl-1,2,3,5-tetrazine with its more common isomer, 3,6-diphenyl-1,2,4,5-tetrazine (B188303). nih.gov The 1,2,3,5-tetrazine isomer was found to have comparable reactivity toward many dienophiles but exhibited outstanding and complementary reactivity in other cases. For example, it reacted rapidly with amidines, a class of compounds that are largely unreactive with 1,2,4,5-tetrazines under similar conditions. nih.gov This demonstrates that different isomers can offer completely different reaction selectivities, opening the door to new bioorthogonal ligation strategies.

Even within the 1,2,4,5-tetrazine family, novel modes of reactivity are being discovered. Researchers have reported an unprecedented formal 1,4-cycloaddition across the N1 and N4 nitrogen atoms of a 1,2,4,5-tetrazine, a departure from the canonical C3/C6 cycloaddition. dicp.ac.cn This alternative reaction pathway was enabled by using a specific hydrogen-bonding solvent, highlighting that reactivity can be controlled not only by the tetrazine's structure but also by the reaction environment. dicp.ac.cn

The development of synthetic routes to access these novel isomers and to control their reaction pathways is a key challenge. researchgate.net As synthetic methods improve, a deeper investigation into the properties of the full family of tetrazine isomers will become possible, likely revealing new reagents with unique stability, kinetics, and selectivity profiles tailored for highly specialized applications in chemical biology and materials science. nih.gov

Tetrazine IsomerStructural FeatureObserved Reactivity / PropertyPotential Application
1,2,4,5-TetrazineSymmetrical arrangement of nitrogen atoms (N at 1,2,4,5).Well-established inverse electron-demand Diels-Alder (IEDDA) reactivity across C3/C6. nih.govStandard for bioorthogonal labeling, imaging, and drug delivery. nih.govfrontiersin.org
1,2,3,5-TetrazineAsymmetrical arrangement of nitrogen atoms (N at 1,2,3,5). mdpi.comComparable IEDDA reactivity to the 1,2,4,5-isomer but with unique, complementary selectivity (e.g., high reactivity with amidines). nih.govDevelopment of new, orthogonal click reactions that do not cross-react with 1,2,4,5-tetrazine systems.
1,2,3,4-TetrazineFour adjacent nitrogen atoms.Generally less stable and less explored than other isomers.Fundamental reactivity studies; potential as high-energy materials. mdpi.com
1,2,4,5-Tetrazine (N1/N4 addition)Symmetrical isomer.Unprecedented formal [4+2] cycloaddition across N1/N4, promoted by specific solvent conditions. dicp.ac.cnNovel synthetic routes to 1,2,4-triazine (B1199460) derivatives. dicp.ac.cn

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-methyl-1,2,4,5-tetrazine derivatives?

  • Methodological Answer : The synthesis typically involves functionalization of the tetrazine core via nucleophilic aromatic substitution (SNAr) or oxidation of dihydrotetrazines. For example, 3-methyl-6-(methylthio)-1,2,4,5-tetrazine is synthesized by reacting dihydrotetrazine precursors with methylating agents, followed by oxidation using nitrous gases (HNO₂) to yield the aromatic tetrazine . Key steps include purification via flash chromatography (e.g., silica gel with 20% diethyl ether in pentane) and characterization by ¹H/¹³C NMR and HRMS .

Q. How does the tetrazine-azide cycloaddition reaction work in bioorthogonal chemistry?

  • Methodological Answer : The inverse electron-demand Diels-Alder (IEDDA) reaction between 3-methyltetrazine and strained dienophiles (e.g., trans-cyclooctenes or azides) proceeds via a [4+2] cycloaddition mechanism. Reaction rates (k₂ ~ 10³–10⁴ M⁻¹s⁻¹) depend on substituent electronics; electron-withdrawing groups on tetrazine enhance reactivity. For instance, fluorinated tetrazines exhibit accelerated kinetics due to increased electron deficiency .

Q. What analytical techniques are critical for characterizing tetrazine derivatives?

  • Methodological Answer :

  • NMR Spectroscopy : Aromatic protons in tetrazines resonate at δ 8–10 ppm, while methyl groups appear at δ 2.5–3.0 ppm .
  • Mass Spectrometry : HRMS confirms molecular ions (e.g., [M+H]⁺ for C₉H₉N₅ at m/z 187.20) .
  • X-ray Crystallography : Used to resolve π-stacking in crystalline states (e.g., lamellar stacking in energetic materials) .

Advanced Research Questions

Q. How can reaction conditions be optimized for click chemistry applications of 3-methyltetrazine?

  • Methodological Answer :

  • Solvent Choice : Polar aprotic solvents (e.g., dioxane) enhance solubility and reaction rates .
  • Temperature : Reactions are typically performed at 25°C but can be accelerated at 37°C for in vivo applications .
  • Substituent Engineering : Introducing electron-withdrawing groups (e.g., –CF₃) increases IEDDA reactivity, while electron-donating groups (e.g., –OCH₃) reduce it. Rate constants (k₂) for fluoropropyl-tetrazine derivatives range from 0.5 to 2.5 × 10³ M⁻¹s⁻¹ .

Q. What experimental challenges arise in studying unsymmetrical 1,2,4,5-tetrazines?

  • Methodological Answer :

  • Synthetic Complexity : Unsymmetrical derivatives (e.g., 3-amino-6-nitroaminotetrazine) require multi-step protocols, including sequential SNAr reactions and protective group strategies .
  • Stability Issues : Tetrazines are sensitive to hydrolysis; anhydrous conditions (e.g., CH₂Cl₂ under N₂) are critical during synthesis .
  • Data Interpretation : Contradictory biological activity data (e.g., fungistatic inactivity vs. antitumor activity) may arise from substituent positioning. For example, pyrazole-substituted tetrazines show no antifungal activity but high detonation performance in energetic materials .

Q. How can tetrazines be integrated into polymeric materials for optoelectronic applications?

  • Methodological Answer :

  • Building Block Design : 3,6-Divinyltetrazine acts as a tetraaza analog of divinylbenzene, enabling π-conjugated polymers via radical polymerization .
  • Electronic Properties : Donor-acceptor systems (e.g., bis-3,5-diamino-triazolyl-tetrazine) exhibit low bandgaps (~2.0 eV) and high dielectric constants, suitable for organic semiconductors .
  • Characterization : UV-vis spectroscopy (λmax ~ 500 nm) and cyclic voltammetry confirm charge-transfer behavior .

Key Research Gaps and Future Directions

  • Bioorthogonal Tool Development : Scalable synthesis of 3-bromotetrazines for site-selective protein labeling .
  • Materials Science : Exploring unsymmetrical tetrazines for high-energy density materials (HEDMs) with improved mechanical stability .
  • Biological Activity : Systematic SAR studies to resolve contradictions in antifungal vs. antitumor efficacy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.